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Abstract
Methylandrostenediol (also known as methandriol) is a synthetically derived anabolic-

androgenic steroid (AAS) and a 17α-alkylated derivative of the endogenous prohormone

androstenediol.[1][2] Structurally, it is 17α-methyl-androst-5-ene-3β,17β-diol.[2] The addition of

a methyl group at the C17-alpha position enhances its oral bioavailability by reducing hepatic

breakdown.[3] This guide provides a comprehensive overview of the pharmacological profile of

Methylandrostenediol, summarizing its known biochemical interactions, physiological effects,

and metabolic fate. While quantitative data on its receptor binding affinities and

pharmacokinetics are sparse in publicly accessible literature, this document consolidates the

available information to serve as a technical resource for the scientific community.

Mechanism of Action and Receptor Interactions
Methylandrostenediol, like other AAS, primarily exerts its effects through interaction with the

androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding to the

AR in the cytoplasm of target cells, the receptor-ligand complex undergoes a conformational

change, dissociates from heat shock proteins, and translocates to the nucleus. Within the

nucleus, it dimerizes and binds to specific DNA sequences known as androgen response

elements (AREs) in the promoter regions of target genes, thereby modulating their

transcription. This leads to the anabolic and androgenic effects of the steroid.
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Androgenic and Anabolic Activity
Methylandrostenediol is characterized as a weak to moderately potent anabolic steroid with

androgenic effects. Its anabolic and androgenic ratings are generally reported as being lower

than those of testosterone.

Property
Rating (relative to
Testosterone = 100)

Citation

Anabolic Activity 20-60 [3]

Androgenic Activity 30-60 [3]

Note: These values are based on older literature and should be interpreted with caution. More

recent, direct comparative studies are lacking.

Estrogenic and Progestational Activity
Methylandrostenediol is reported to possess inherent estrogenic activity.[3] This is a significant

aspect of its pharmacological profile, as it can lead to estrogen-related side effects such as

gynecomastia and water retention.[3] The direct binding affinity for estrogen receptors (ERα

and ERβ) has not been quantitatively determined in readily available literature. Its

progestational activity is not well-documented.

Signaling Pathways
The primary signaling pathway for Methylandrostenediol is the androgen receptor signaling

cascade. The binding of Methylandrostenediol to the androgen receptor initiates a series of

events leading to the regulation of gene expression.

Figure 1: Generalized Androgen Receptor Signaling Pathway for Methylandrostenediol.

Metabolism and Pharmacokinetics
Methylandrostenediol is orally active due to its 17α-alkylation, which hinders first-pass

metabolism in the liver.[3] It can also be administered parenterally, often as an ester prodrug

like methandriol dipropionate, which provides a slower release and extended duration of

action.[4]
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Metabolism
The metabolism of Methylandrostenediol involves both Phase I and Phase II reactions. While

specific cytochrome P450 enzymes involved have not been definitively identified in the

available literature, the general pathways for anabolic steroids suggest hydroxylation and

reduction reactions. In horses, metabolites common to other 17α-methylated steroids have

been identified, and the parent compound can also be detected in urine.[5]

Figure 2: General Metabolic Pathway of Methylandrostenediol and its Prodrug.

Pharmacokinetics
Detailed pharmacokinetic parameters for Methylandrostenediol in humans, such as oral

bioavailability, half-life, clearance, and volume of distribution, are not well-documented in

modern literature. Older sources suggest that the metabolism of the absorbed drug is rapid,

with a very short plasma elimination half-life.[1] The biological effects are therefore largely

determined by the rate of absorption.[1]

Pharmacokinetic
Parameter

Value Citation

Oral Bioavailability Data not available

Elimination Half-life "Very short" [1]

Clearance Data not available

Volume of Distribution Data not available

Experimental Protocols
Competitive Radioligand Binding Assay for Androgen
Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound to the androgen

receptor.

Preparation of Receptor Source: Cytosol from the ventral prostate of castrated male rats is

commonly used as a source of androgen receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18544225/
https://www.inchem.org/documents/pims/pharm/pim906.htm
https://www.inchem.org/documents/pims/pharm/pim906.htm
https://www.inchem.org/documents/pims/pharm/pim906.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand: A saturating concentration of a high-affinity radiolabeled androgen, such as [³H]-

dihydrotestosterone (DHT), is used.

Competition: The receptor preparation is incubated with the radioligand and varying

concentrations of the unlabeled test compound (Methylandrostenediol).

Separation: Unbound steroid is separated from the receptor-bound steroid using methods

like dextran-coated charcoal.

Quantification: The amount of radioactivity in the bound fraction is measured by liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory

constant (Ki), which reflects the binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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